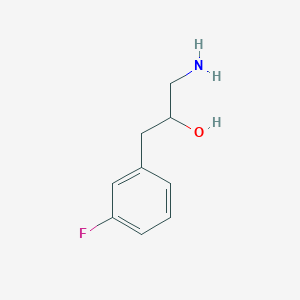

1-Amino-3-(3-fluorophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPMEQOQLKUKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Precursor Chemistry for 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Identification of Key Disconnection Strategies

Retrosynthetic analysis of 1-amino-3-(3-fluorophenyl)propan-2-ol reveals several potential bond disconnections to identify key fragments, known as synthons, and their corresponding synthetic equivalents. The core structure is a 1,2-amino alcohol with a fluorophenyl substituent.

The primary disconnection strategies focus on the carbon-carbon and carbon-heteroatom bonds that form the central propanol (B110389) backbone:

C2-C3 Bond Disconnection: This is a common and effective strategy. Cleavage of the bond between the carbon bearing the hydroxyl group (C2) and the carbon attached to the phenyl ring (C3) leads to two key synthons: a hydroxymethyl-aminoacetaldehyde synthon and a 3-fluorophenyl anion synthon. The corresponding synthetic equivalents would be a protected 2-amino-3-hydroxypropionaldehyde or a serine derivative, and a 3-fluorophenyl Grignard or organolithium reagent.

C1-C2 Bond Disconnection: This approach involves breaking the bond between the amino-methyl group (C1) and the hydroxyl-bearing carbon (C2). This leads to a 2-hydroxy-2-(3-fluorobenzyl)ethyl cation synthon and an amino anion synthon. A practical synthetic equivalent for the cationic fragment is an epoxide, specifically 2-(3-fluorobenzyl)oxirane. The amino group can be introduced by nucleophilic ring-opening of this epoxide using ammonia (B1221849) or a protected amine equivalent.

C-N and C-O Bond Disconnections (Functional Group Interconversion): Rather than cleaving the carbon skeleton, this strategy involves disconnecting the C-N and C-O bonds, suggesting a precursor like an olefin. For instance, a 1-(3-fluorophenyl)prop-2-en-1-ol (B13551093) could be a precursor where the amino and hydroxyl groups are introduced simultaneously via an aminohydroxylation reaction. Alternatively, an α-aminoketone precursor, 3-amino-1-(3-fluorophenyl)propan-1-one, could be reduced to form the desired amino alcohol.

These disconnections suggest that the synthesis can be approached by building the amino alcohol framework first and then attaching the fluorophenyl group, or by starting with a fluorophenyl-containing building block and elaborating the amino alcohol side chain.

Survey of Available Starting Materials and Common Chemical Building Blocks

The feasibility of a synthetic route heavily relies on the commercial availability and cost of starting materials. Based on the disconnection strategies, several classes of precursors are viable.

| Starting Material Category | Specific Examples | Corresponding Strategy |

| Fluorinated Aromatic Compounds | 3-Fluorobenzaldehyde (B1666160), 3-Fluorobenzyl bromide, 3-Fluorophenylacetic acid, 1-Bromo-3-fluorobenzene (B1666201) | C2-C3 Disconnection |

| Epoxides | Epichlorohydrin, Glycidol | C1-C2 Disconnection |

| Amino Acids | D- or L-Serine, Phenylalanine derivatives | C2-C3 Disconnection |

| Simple Alcohols/Ketones | 3-Chloropropan-1,2-diol, 1,3-Dichloro-2-propanol | Functional Group Interconversion |

The most direct routes often utilize fluorinated aromatic compounds. For example, 3-fluorobenzaldehyde can be used in reactions to build the three-carbon chain, while 1-bromo-3-fluorobenzene is a key precursor for forming organometallic reagents required for coupling reactions. Epichlorohydrin is a versatile three-carbon building block that already contains a reactive epoxide ring and a handle for further functionalization.

Approaches for Stereocontrolled Construction of the Amino Alcohol Framework

Since this compound contains a stereocenter at the C2 position, achieving stereocontrol is a critical aspect of its synthesis. Several modern asymmetric methods can be employed to construct the chiral amino alcohol framework.

Sharpless Asymmetric Aminohydroxylation: This powerful method can introduce the amino and hydroxyl groups across a carbon-carbon double bond in a stereospecific manner. diva-portal.org A suitable precursor, such as 3-(3-fluorophenyl)prop-1-ene, could be subjected to this reaction using a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) to yield the desired enantiomer of the amino alcohol. The regioselectivity of this reaction can sometimes be a challenge. diva-portal.org

Asymmetric Epoxidation followed by Nucleophilic Opening: An allyl alcohol precursor, 3-(3-fluorophenyl)prop-2-en-1-ol, can undergo a Sharpless asymmetric epoxidation to form a chiral epoxide. Subsequent regioselective ring-opening of this epoxide at the C1 position with an amine source (like sodium azide (B81097) followed by reduction, or ammonia) would yield the target 1,2-amino alcohol with high enantiomeric purity.

Asymmetric Reduction of α-Aminoketones: A precursor such as 1-azido-3-(3-fluorophenyl)propan-2-one can be synthesized and then subjected to asymmetric reduction. Chiral reducing agents like those derived from boranes (e.g., CBS catalysts) can stereoselectively reduce the ketone to the corresponding alcohol. The azide group is then reduced to the primary amine to complete the synthesis.

Copper-Catalyzed Hydrosilylation and Hydroamination: Recent advances have shown that enals or enones can be converted to chiral amino alcohols with high levels of stereocontrol. nih.gov A sequential copper hydride-catalyzed reaction could be envisioned for this synthesis, providing a highly efficient route. nih.gov

Use of the Chiral Pool: Starting from a naturally occurring chiral molecule like D- or L-serine provides a straightforward way to introduce the required stereochemistry. The carboxylic acid and amino group of serine can be chemically modified, and the 3-fluorophenyl group can be introduced via manipulation of the hydroxyl group to form the target molecule.

Methods for Regioselective Introduction of the Fluorophenyl Moiety

The presence of the fluorine atom at the meta-position (C3) of the phenyl ring requires a regioselective approach.

Using Pre-functionalized Starting Materials: The most common and reliable method is to begin the synthesis with a commercially available, regiochemically pure starting material. Compounds like 3-fluorobenzaldehyde, 3-bromofluorobenzene, or 3-fluorophenylacetonitrile (B154504) already have the fluorine atom in the correct position. Subsequent reactions then build the amino alcohol side chain without affecting the substitution pattern on the aromatic ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, are highly effective for forming the C2-C3 bond. beilstein-journals.org For example, a protected serine-derived organozinc reagent could be coupled with 1-bromo-3-fluorobenzene. This method constructs the carbon skeleton while ensuring the fluorophenyl group is correctly placed. beilstein-journals.org

Directed Ortho-Metalation and Functionalization: While less direct for achieving meta-substitution, directed metalation strategies can be employed. However, for the synthesis of a 3-substituted phenyl compound, this is often less efficient than starting with the correctly substituted precursor.

Electrophilic Fluorination: Direct fluorination of a pre-existing phenylpropanol derivative is challenging due to issues with regioselectivity, often yielding a mixture of ortho, meta, and para isomers. Therefore, this approach is generally not preferred for the synthesis of a single, pure regioisomer like the target compound.

Analysis of Convergent versus Linear Synthetic Pathways

The synthesis of this compound can be designed using either a linear or a convergent approach, each with distinct advantages and disadvantages.

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of steps.

Example Pathway:

Start with 3-fluorotoluene.

Free-radical bromination to form 3-fluorobenzyl bromide.

Reaction with a cyanide source to form 3-fluorophenylacetonitrile.

Further elaboration of the nitrile to build the three-carbon amino alcohol chain.

Analysis:

Advantages: Linear syntheses can be straightforward to plan and execute, especially if the reaction sequence is well-established.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more key fragments of the target molecule, which are then combined in a late-stage step.

Example Pathway:

Fragment A Synthesis: Prepare a chiral three-carbon amino alcohol synthon, such as N-Boc-glycidol, from a simple precursor like epichlorohydrin.

Fragment B Synthesis: Prepare a 3-fluorophenyl organometallic reagent (e.g., 3-fluorophenylmagnesium bromide) from 1-bromo-3-fluorobenzene.

Coupling Step: React Fragment A with Fragment B, where the organometallic reagent opens the epoxide ring to form the C2-C3 bond and complete the carbon skeleton. A final deprotection step reveals the target molecule.

Analysis:

Disadvantages: The design can be more complex, and the crucial fragment coupling step must be high-yielding and reliable.

Synthetic Methodologies for 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Non-Stereoselective Synthesis Routes

Non-stereoselective routes produce racemic mixtures of 1-Amino-3-(3-fluorophenyl)propan-2-ol, where all possible stereoisomers are formed. These methods are often valued for their simplicity and the use of readily available reagents.

Reduction of Keto-Nitro or Keto-Oxime Precursors

A common strategy for synthesizing β-amino alcohols involves the reduction of a precursor containing the required carbon skeleton with oxidized forms of the amino and hydroxyl groups.

The synthesis begins with a suitable ketone, such as 1-(3-fluorophenyl)propan-2-one. This ketone can be converted into an α-nitroketone, 1-(3-fluorophenyl)-3-nitropropan-2-one , through reactions like α-nitration using a nitrating agent (e.g., alkyl nitrate). The subsequent reduction of the nitro and keto groups in a single or sequential step yields the target amino alcohol. A variety of reducing agents can be employed, including catalytic hydrogenation (H₂ over Pd, Pt, or Ni catalysts) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). These powerful reducing conditions simultaneously reduce both the ketone and the nitro group. masterorganicchemistry.com

Alternatively, a keto-oxime precursor can be utilized. The starting ketone, 1-(3-fluorophenyl)propan-2-one, can be reacted with hydroxylamine (NH₂OH) to form the corresponding oxime, 1-(3-fluorophenyl)propan-2-one oxime . The reduction of this keto-oxime can be achieved with various reagents. For instance, dissolving metal reductions or catalytic hydrogenation can reduce both the C=N and C=O bonds. Amine-borane complexes in the presence of acids are also effective for the reduction of oximes. rsc.org

Table 1: Reduction of Keto-Nitro and Keto-Oxime Precursors

| Precursor | Key Transformation Steps | Typical Reagents & Conditions |

| 1-(3-fluorophenyl)-3-nitropropan-2-one | 1. α-Nitration of ketone2. Simultaneous reduction of nitro and keto groups | 1. Alkyl nitrate, base2. Catalytic hydrogenation (H₂/Pd, Pt, Ni); Metal/acid (Sn/HCl, Fe/HCl) |

| 1-(3-fluorophenyl)propan-2-one oxime | 1. Oximation of ketone2. Simultaneous reduction of oxime and keto groups | 1. Hydroxylamine (NH₂OH)2. LiAlH₄; Na/EtOH; Catalytic hydrogenation; Amine-borane complexes |

Ring-Opening Reactions of Epoxide or Aziridine Intermediates

The nucleophilic ring-opening of three-membered heterocycles like epoxides and aziridines is a direct and widely used method for preparing 1,2-amino alcohols.

For the synthesis of this compound, the key intermediate is the epoxide 2-(3-fluorobenzyl)oxirane . This epoxide can be synthesized from 3-(3-fluorophenyl)prop-1-ene via epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of this epoxide with an amine source, typically ammonia (B1221849) (aqueous or alcoholic solution), leads to the desired product. The reaction involves a nucleophilic attack of ammonia on one of the epoxide's carbon atoms. While this reaction can proceed without a catalyst, it is often accelerated by the use of Lewis acids (e.g., LiClO₄, Sc(OTf)₃, Yb(OTf)₃), which activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov The regioselectivity of the attack (at C1 vs. C2 of the epoxide) can be influenced by the reaction conditions, but for terminal epoxides like 2-(3-fluorobenzyl)oxirane, the attack predominantly occurs at the sterically less hindered terminal carbon, yielding the desired 1-amino-2-ol product.

Table 2: Epoxide Ring-Opening Strategy

| Epoxide Precursor | Nucleophile | Catalyst/Conditions | Product |

| 2-(3-fluorobenzyl)oxirane | Ammonia (NH₃) | High pressure, elevated temperature; or Lewis Acid catalysis (e.g., LiClO₄, Sc(OTf)₃) | This compound (racemic mixture) |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. nih.govchemrxiv.org While a direct three-component synthesis for this compound is not prominently documented, a plausible route can be envisioned based on established MCRs like the Strecker synthesis. masterorganicchemistry.comwikipedia.org

A hypothetical MCR could involve the reaction of 3-fluorophenylacetaldehyde , an amine source like ammonia (or a protected equivalent), and a nucleophile that can be converted into a hydroxymethyl group. For instance, a reaction analogous to the Strecker synthesis could use 3-fluorophenylacetaldehyde, ammonia, and trimethylsilyl cyanide to form an α-aminonitrile. acs.org Subsequent hydrolysis of the nitrile and reduction of the resulting carboxylic acid would yield an amino alcohol, though this route is more complex. A more direct, albeit hypothetical, MCR might involve an aldehyde, an amine, and a carbon monoxide source under specific catalytic conditions to build the aminocarbonyl backbone, followed by reduction. The complexity and cross-reactivity in MCRs make designing a specific reaction for this target challenging, but it remains an area of synthetic interest for its efficiency. frontiersin.org

Amidocarbonylation and Hydroamination Strategies

Hydroamination presents a more direct and atom-economical approach. This method involves the addition of an N-H bond across a C=C double bond. A suitable precursor for this strategy would be the allylic alcohol 3-(3-fluorophenyl)prop-2-en-1-ol .

The intermolecular hydroamination of this allylic alcohol with ammonia, catalyzed by transition metals (such as those based on ruthenium, copper, or gold), could potentially form the target compound. The reaction's success and regioselectivity (i.e., whether the amino group adds to the carbon closer to or further from the hydroxyl group) are highly dependent on the specific catalyst and ligand system employed. This approach is a modern and "green" alternative to classical methods, though it often requires careful optimization of the catalytic system. Amidocarbonylation, which typically involves an aldehyde, an amide, and carbon monoxide to synthesize α-amino acid derivatives, is less directly applicable to the synthesis of β-amino alcohols like the target compound.

Stereoselective Synthesis of Enantiomers and Diastereomers

Stereoselective methods are crucial for producing specific enantiomers or diastereomers of this compound, which is often required for pharmaceutical applications.

Asymmetric Catalytic Reduction Methods (e.g., Asymmetric Hydrogenation)

Asymmetric catalytic reduction is one of the most powerful and widely used methods for synthesizing chiral alcohols and amines. For the target molecule, this approach would typically start with a prochiral β-amino ketone, 1-amino-3-(3-fluorophenyl)propan-2-one .

The asymmetric hydrogenation of this amino ketone in the presence of a chiral transition metal catalyst can produce the chiral amino alcohol with high enantiomeric excess (ee). The most successful catalysts for this transformation are based on ruthenium, rhodium, or iridium, complexed with chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. semanticscholar.orgresearchgate.net For example, a catalyst system like RuCl₂[(R)-BINAP] in the presence of a base can selectively reduce the ketone to form one enantiomer of the alcohol over the other. acs.org The amino group on the substrate can coordinate with the metal center, aiding in the stereochemical control of the hydride transfer from the catalyst to the carbonyl carbon. nih.govacs.org This method is highly efficient, often requiring low catalyst loadings and providing high yields and excellent enantioselectivities. nih.gov

Table 3: Asymmetric Catalytic Reduction of a β-Amino Ketone

| Prochiral Substrate | Reaction Type | Typical Catalyst System | Key Outcome |

| 1-amino-3-(3-fluorophenyl)propan-2-one | Asymmetric Hydrogenation | Ru(II), Rh(I), or Ir(I) with chiral diphosphine ligands (e.g., (R)- or (S)-BINAP) | High enantiomeric excess (>95% ee) of a single enantiomer of this compound |

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for producing enantiomerically pure compounds. sigmaaldrich.com

In the context of synthesizing amino alcohols, chiral auxiliaries derived from readily available natural products like amino acids, amino alcohols, and carbohydrates are frequently employed. researchgate.net For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in asymmetric alkylation and aldol reactions, which can be key steps in the synthesis of molecules like this compound. wikipedia.org The general approach involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary.

Pseudoephedrine and its derivatives, such as pseudoephenamine, also serve as practical chiral auxiliaries. nih.gov Amides derived from these compounds can undergo highly diastereoselective alkylation reactions to create new stereocenters, including quaternary ones. nih.gov The auxiliary can then be removed through hydrolysis to yield the desired enantiomerically enriched product. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, commercially available. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Crystalline derivatives, high diastereoselectivity. nih.gov |

| Camphorsultam | Various asymmetric transformations | Reliable stereocontrol. wikipedia.org |

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations and has become a significant tool in asymmetric synthesis. nih.gov This approach offers an alternative to metal-based catalysts and can provide high levels of stereocontrol. For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Michael additions and aldol reactions can be employed to construct the carbon skeleton with the desired stereochemistry. mdpi.com

For example, proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which could be adapted for the synthesis of precursors to this compound. The development of novel organocatalysts is an active area of research, aiming to improve efficiency and selectivity for a wider range of substrates. nih.gov

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes can operate under mild reaction conditions and exhibit high regio- and stereoselectivity. researchgate.net

Hydrolase-mediated resolutions are a common biocatalytic strategy. In this approach, a racemic mixture of an esterified precursor of this compound is treated with a hydrolase, such as a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, thus resolving the racemate.

Other biocatalytic approaches could involve transaminases for the asymmetric amination of a corresponding ketone precursor or epoxide hydrolases for the enantioselective opening of a suitable epoxide. researchgate.net These methods can provide direct access to the desired enantiomerically pure amino alcohol. researchgate.net

Diastereoselective Synthesis from Chiral Precursors

This strategy involves starting with a molecule that already contains a chiral center and using its inherent stereochemistry to direct the formation of new stereocenters. Amino acids are excellent chiral precursors due to their natural abundance and availability in enantiomerically pure forms. researchgate.net

For the synthesis of this compound, a suitable chiral amino acid could be used as the starting material. For instance, a derivative of an amino acid could undergo reduction and subsequent reactions to build the desired carbon skeleton. The stereochemistry of the starting amino acid would control the stereochemical outcome of the final product. Pyrrolidine-based auxiliaries derived from amino acids have proven effective in guiding diastereoselective syntheses. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly impact the yield, reaction rate, and stereoselectivity of a chemical reaction. In the synthesis of this compound, particularly in steps involving organocatalysis or chiral auxiliaries, the solvent can influence the conformation of the catalyst or the transition state of the reaction.

For instance, in organocatalyzed reactions, solvent polarity and the ability to form hydrogen bonds can affect catalyst performance. mdpi.com A systematic screening of solvents is often necessary to identify the optimal reaction medium that maximizes both yield and stereoselectivity.

Catalyst Screening and Ligand Design for Improved Yield and Selectivity

In both metal-catalyzed and organocatalyzed syntheses, the structure of the catalyst and any associated ligands is crucial for achieving high yield and selectivity. For metal-catalyzed processes, the design of chiral ligands that coordinate to the metal center is a key strategy for inducing asymmetry.

For the synthesis of this compound, if a catalytic asymmetric approach is used, a variety of catalysts would be screened to find the one that provides the highest enantiomeric excess (ee) and yield. This could involve testing different metal precursors and a library of chiral ligands. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance.

Similarly, in organocatalysis, different catalyst scaffolds would be evaluated. The development of new catalysts is an ongoing effort to address challenges in asymmetric synthesis and expand the scope of reliable transformations. nih.gov

Temperature, Pressure, and Concentration Parameter Optimization

The optimization of reaction parameters is crucial for maximizing yield, purity, and reaction efficiency while ensuring safety and cost-effectiveness. For the synthesis of amino alcohols analogous to this compound, such as 3-methylamino-1-phenylpropanol, key parameters to consider include temperature, pressure, and the concentration of reactants and catalysts.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For instance, in the hydrogenation of an aminoketone precursor to form an amino alcohol, the temperature must be carefully controlled. A patent for the preparation of 3-methylamino-1-phenylpropanol suggests a temperature range of 25–80 °C for the catalytic hydrogenation step. Lower temperatures may lead to slow reaction rates, while higher temperatures could promote side reactions, such as dehydration or decomposition, thereby reducing the yield of the desired product.

Pressure: In reactions involving gases, such as catalytic hydrogenation, pressure is a critical parameter. The pressure of hydrogen gas affects its solubility in the reaction medium and its availability at the catalyst surface. For the synthesis of 3-methylamino-1-phenylpropanol, a hydrogen pressure of 0.3–1.5 MPa is reported to be effective. google.com Optimizing pressure is a balance between achieving a sufficient reaction rate and the practical and safety limitations of the reaction vessel. Higher pressures generally increase the reaction rate but also increase the cost and engineering challenges.

Concentration: The concentration of reactants, including the substrate and any reagents or catalysts, plays a vital role in reaction kinetics and selectivity. In a typical synthesis, the molar ratio of reactants is optimized to ensure complete conversion of the limiting reagent while minimizing the excess of others to reduce waste and cost. For example, in the initial Mannich-type reaction to form the aminoketone precursor of 3-methylamino-1-phenylpropanol, the molar ratio of acetophenone, paraformaldehyde, and monomethylamine hydrochloride is given as 1:1–1.5:1–1.5. google.com The concentration of the catalyst, such as Raney nickel in the hydrogenation step, must also be optimized to achieve a desirable reaction rate without being excessively high, which would increase costs and potential for metal leaching into the product.

The interplay of these parameters necessitates a systematic approach to optimization, often employing Design of Experiments (DoE) methodologies to efficiently explore the parameter space and identify the optimal conditions.

Table 1: Representative Parameter Optimization for the Synthesis of an Analogous Amino Alcohol (3-methylamino-1-phenylpropanol)

| Parameter | Range Investigated | Optimal Condition | Rationale |

| Temperature | 25 - 100 °C | 25 - 80 °C google.com | Balances reaction rate with minimization of side reactions. |

| Hydrogen Pressure | 0.1 - 2.0 MPa | 0.3 - 1.5 MPa google.com | Ensures sufficient hydrogen availability for the catalyst without excessive operational costs or hazards. |

| Reactant Molar Ratio (Ketone:Amine:Formaldehyde) | 1:1:1 to 1:2:2 | 1:1-1.5:1-1.5 google.com | Optimizes conversion of the limiting reactant while minimizing waste. |

Note: The data presented in this table is based on the synthesis of 3-methylamino-1-phenylpropanol and serves as an illustrative example for the potential optimization of the synthesis of this compound.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical synthesis to minimize environmental impact and enhance sustainability. u-szeged.hujocpr.com

Atom Economy and Step Efficiency

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. skpharmteco.com Reactions with high atom economy are inherently more efficient and generate less waste. For the synthesis of this compound, this would involve choosing synthetic routes that are primarily addition or rearrangement reactions, as these have a theoretical atom economy of 100%. rsc.org In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. For example, a synthetic route involving the reduction of a corresponding aminoketone is generally atom-economical.

Table 2: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Metrics

| Synthetic Route | Number of Steps | Theoretical Atom Economy | Key Advantages |

| Route A (Multi-step) | 5 | ~40% | Utilizes readily available starting materials. |

| Route B (Convergent) | 3 | ~75% | Higher overall yield and reduced waste. |

| Route C (Catalytic, One-pot) | 1-2 | >90% | High atom economy, minimal waste, and energy efficient. |

Note: This table presents a hypothetical comparison to illustrate the principles of atom economy and step efficiency.

Use of Renewable Feedstocks and Benign Solvents

Renewable Feedstocks: The use of starting materials derived from renewable sources, such as biomass, is a cornerstone of green chemistry. royalsocietypublishing.orgrsc.org While the direct synthesis of aromatic compounds like this compound from renewable feedstocks is challenging, research is ongoing to develop methods for producing key chemical intermediates from biomass. frontiersin.orgfrontiersin.org For instance, some platform molecules derived from the carbohydrate fraction of lignocellulose could potentially serve as precursors for certain parts of the target molecule in future synthetic strategies. royalsocietypublishing.org

Benign Solvents: Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry advocates for the use of safer, more environmentally friendly solvents. u-szeged.hu For the synthesis of this compound, this would mean replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. The choice of solvent also impacts energy consumption, as the energy required for solvent removal can be significant. The use of solvent-free reaction conditions, where possible, is the most ideal scenario.

Table 3: Evaluation of Solvents for a Hypothetical Synthesis

| Solvent | Environmental, Health & Safety (EHS) Classification | Key Considerations |

| Dichloromethane | Hazardous | Effective for many organic reactions but is a suspected carcinogen and environmentally persistent. |

| Toluene | Hazardous | Useful for a range of temperatures but is toxic and volatile. |

| Ethanol | Benign | Derived from renewable resources, low toxicity, and biodegradable. |

| Water | Benign | The greenest solvent, but substrate solubility can be a limitation. |

| Supercritical CO₂ | Benign | Non-toxic, non-flammable, and allows for easy product separation, but requires specialized equipment. |

Chemical Transformations and Derivatization of 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Reactions at the Primary Amino Group

The primary amino group in 1-Amino-3-(3-fluorophenyl)propan-2-ol is a versatile nucleophilic center, readily participating in reactions such as acylation, alkylation, sulfonylation, and cyclization.

The primary amine can be readily converted into a variety of amide and sulfonamide derivatives. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, yields N-acylated products. Similarly, sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides. These reactions are fundamental in modifying the electronic and lipophilic properties of the parent molecule.

Alkylation of the primary amine can lead to secondary or tertiary amines. However, direct alkylation with alkyl halides often results in multiple alkylations. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine.

Table 1: Representative Reactions at the Primary Amino Group

| Reaction Type | Reagent/Catalyst | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | Amide | Inert solvent (e.g., Dichloromethane), Room Temperature |

| Alkylation (Reductive Amination) | Aldehyde (e.g., Benzaldehyde), Reducing Agent (e.g., NaBH₄) | Secondary Amine | Methanol, Room Temperature |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride), Base (e.g., Pyridine) | Sulfonamide | Inert solvent (e.g., Dichloromethane), 0°C to Room Temperature |

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglumenlearning.com The formation of imines is often greatest near a pH of 5. lumenlearning.com

Amidine synthesis can be achieved through various multicomponent reactions. A facile protocol involves the molecular iodine-catalyzed three-component coupling of an amine, an aldehyde, and an isocyanide. beilstein-journals.org This method offers mild reaction conditions and high atom economy for producing α-amino amidines. beilstein-journals.org

The dual functionality of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. As a 1,3-amino alcohol, it can undergo intramolecular cyclization reactions to form six-membered rings like 1,3-oxazines. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates, which are key structures in many therapeutic agents. nih.gov

Furthermore, the amino group can participate in multicomponent reactions to build more complex heterocyclic systems. For example, reactions of aminoalkynes with carbonyls, often catalyzed by metals like gold or platinum, provide access to a variety of scaffolds including pyridines and pyrrolidines. mdpi.com Dehydrative cyclization of N-(hydroxyalkyl)amides, promoted by acids like triflic acid, is another effective strategy for forming oxazoline (B21484) and oxazine (B8389632) rings. mdpi.com

Reactions at the Secondary Hydroxyl Group

The secondary hydroxyl group offers another site for derivatization through esterification, etherification, carbamate (B1207046) formation, and oxidation. Often, these reactions require the primary amine to be protected to ensure selectivity.

Esterification of the secondary alcohol can be accomplished using acyl chlorides or carboxylic acids under activating conditions. O-selective acylation in the presence of an unprotected amino group can be challenging but is achievable under specific conditions that exploit differences in nucleophilicity.

Etherification to form ether derivatives can be performed, for example, through a Williamson ether synthesis, though this requires deprotonation of the alcohol with a strong base, which can be complicated by the acidic N-H proton.

Carbamate formation at the hydroxyl group is less common than at the amino group. However, cyclic carbamates can be synthesized from amino alcohols and carbon dioxide, a process that involves both functional groups. rsc.orgrsc.org This reaction can be facilitated by using a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride, under mild conditions. rsc.org

Table 2: Representative Reactions at the Secondary Hydroxyl Group

| Reaction Type | Reagent/Catalyst | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Acyl Chloride, Base (with N-protection) | Ester | Inert solvent, Room Temperature |

| Cyclic Carbamate Formation | CO₂, p-toluenesulfonyl chloride, Base (e.g., Cs₂CO₃) | Cyclic Carbamate (Oxazinanone) | Acetone, Room Temperature, 5 bar CO₂ rsc.orgrsc.org |

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone | Dichloromethane, Room Temperature wikipedia.orgalfa-chemistry.comwikipedia.org |

| Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Ketone | Dichloromethane, -78°C alfa-chemistry.comwikipedia.orgjk-sci.com |

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-Amino-3-(3-fluorophenyl)propan-2-one. To avoid over-oxidation or side reactions involving the amino group, mild and selective oxidation methods are preferred.

The Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (-78°C), is a highly effective method for oxidizing secondary alcohols to ketones with wide functional group tolerance. wikipedia.orgjk-sci.comchemistrysteps.com It is known for its mild conditions, which minimize the risk of racemization at adjacent chiral centers. alfa-chemistry.com

Another excellent reagent for this transformation is the Dess-Martin periodinane (DMP) . wikipedia.orgwikipedia.org DMP is a hypervalent iodine compound that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature. wikipedia.orgwikipedia.org It is highly chemoselective and tolerates sensitive functional groups, including amines, making it well-suited for the oxidation of N-protected amino alcohols without epimerization. wikipedia.orgalfa-chemistry.com

Protecting Group Strategies for Selective Functionalization

Due to the presence of two nucleophilic centers—the primary amine and the secondary hydroxyl group—selective functionalization of this compound is a significant challenge. To achieve desired transformations on one functional group without unintended reactions at the other or at the aromatic ring, the implementation of protecting groups is essential. jocpr.com The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their subsequent removal. jocpr.com

Orthogonal protecting group strategies are particularly valuable in the synthesis of complex molecules. jocpr.com This approach involves using protecting groups for different functional moieties that can be removed under distinct conditions, allowing for sequential and controlled derivatization. For instance, the amino group could be protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc), while the hydroxyl group is protected with an acid-labile group such as a tert-Butyl (tBu) ether. iris-biotech.de This enables the selective deprotection and reaction at either the nitrogen or oxygen atom.

Common protecting groups for the primary amine include carbamates like tert-butyloxycarbonyl (Boc), which is removed under acidic conditions (e.g., trifluoroacetic acid), and benzyloxycarbonyl (Cbz), which is typically cleaved by catalytic hydrogenation. researchgate.net The secondary alcohol can be protected as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride, which is labile under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netug.edu.pl Benzyl (Bn) ethers are another option for protecting the hydroxyl group, generally removed via hydrogenolysis. ug.edu.pl

| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions |

|---|---|---|---|

| Amine (-NH₂) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or acid |

| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) |

Reactivity of the Fluorophenyl Moiety

The 3-fluorophenyl group is a key component for derivatization, offering pathways for modifying the aromatic core of the molecule. Its reactivity is governed by the electronic properties of the fluorine substituent, which exhibits both a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect.

In electrophilic aromatic substitution (EAS), the fluorine atom acts as a deactivating group due to its powerful inductive effect, which withdraws electron density from the benzene (B151609) ring, making it less nucleophilic. youtube.com However, through resonance, the fluorine atom can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

For this compound, the fluorine is at the C3 position. Therefore, it directs incoming electrophiles to the C2, C4, and C6 positions. The alkylamino-alcohol substituent at C1 is a weak activating group and also an ortho, para-director, favoring substitution at C2 and C6. The combined influence of both groups, along with steric considerations, determines the final regioselectivity. Substitution at the C2 and C6 positions is electronically favored by both substituents, while substitution at C4 is favored only by the fluorine atom. Steric hindrance from the side chain might reduce the yield of the C2 isomer.

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro- derivatives.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) are expected to produce the corresponding halogenated products at the ortho and para positions relative to the fluorine atom.

It is crucial that the amino and hydroxyl groups are protected prior to subjecting the molecule to the often harsh, acidic conditions of many EAS reactions to prevent side reactions or deactivation.

| Reaction | Reagents | Predicted Major Regioisomers |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substituents at C2, C4, C6 positions |

| Bromination | Br₂ / FeBr₃ | Substituents at C2, C4, C6 positions |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substituents at C4, C6 positions (C2 may be sterically hindered) |

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides challenging substrates for traditional cross-coupling reactions. ciac.jl.cn However, significant advances in catalysis have enabled the use of aryl fluorides in various transformations, allowing for the substitution of the fluorine atom itself. ciac.jl.cnresearchgate.net This provides a powerful method for aromatic diversification, regioselectively forming new bonds at the C3 position.

Catalytic systems, often based on nickel or palladium with specialized ligands, can activate the C-F bond for reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. eie.gr

Hiyama Coupling: Involves the use of an organosilane, activated by a fluoride source, to create C-C bonds. nih.gov

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling with an amine.

These reactions offer a complementary strategy to EAS, as they occur specifically at the site of the C-F bond, providing excellent regiocontrol for the introduction of a wide array of alkyl, aryl, or heteroatom substituents.

Regioselectivity and Chemoselectivity Control in Derivatization

Achieving specific derivatization of this compound requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs).

Chemoselectivity is primarily managed through the use of orthogonal protecting groups and the choice of reaction conditions. jocpr.com

N- vs. O-Functionalization: The primary amine is generally more nucleophilic than the secondary alcohol. Under basic conditions, selective N-alkylation or N-acylation can often be achieved. To guarantee selective O-functionalization, the amine must first be protected (e.g., as a Boc-carbamate).

Side-Chain vs. Aromatic Ring Functionalization: Reactions like acylation or alkylation with electrophiles will typically occur at the side-chain heteroatoms. In contrast, EAS or metal-catalyzed cross-coupling reactions are specific to the aromatic ring. Protecting the side-chain amine and alcohol is often a prerequisite for performing clean transformations on the fluorophenyl moiety.

Regioselectivity control mainly applies to modifications of the aromatic ring.

EAS Regioselectivity: As discussed, this is governed by the directing effects of the existing substituents (fluorine and the side chain), leading to substitution primarily at the C2, C4, and C6 positions.

Cross-Coupling Regioselectivity: This approach offers superior regiocontrol, as the reaction is directed to the specific location of the carbon-fluorine bond (C3). This allows for the introduction of substituents at a position not readily accessible through EAS.

By combining protecting group strategies with a careful selection of reagents and catalytic systems, chemists can selectively and predictably modify the different components of the this compound scaffold to synthesize a wide range of complex derivatives.

Stereochemical Aspects and Chiral Resolution of 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The quantitative analysis of stereoisomeric mixtures is fundamental to assessing the success of a chiral resolution or asymmetric synthesis. For 1-Amino-3-(3-fluorophenyl)propan-2-ol, determining the enantiomeric excess (ee) of a purified enantiomer and the diastereomeric ratio (dr) of stereoisomeric mixtures is typically achieved through chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. For amino alcohols, polysaccharide-based CSPs are often effective. sigmaaldrich.com The integration of the peak areas for each enantiomer in the chromatogram allows for the precise calculation of the enantiomeric excess.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents, can also be employed. The formation of diastereomeric complexes or derivatives results in distinct signals in the NMR spectrum for each enantiomer, enabling the determination of their ratio. Furthermore, sensitive fluorescence-based assays have been developed for determining the ee in mixtures of amino alcohols, where diastereomeric complexes formed in situ exhibit distinct fluorescence properties. nih.gov

Table 1: Methods for Determining Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy, wide applicability, direct analysis. sigmaaldrich.com | Purity assessment of resolved enantiomers. |

| Chiral GC | Separation of volatile (often derivatized) enantiomers on a chiral stationary phase. | High resolution, suitable for volatile compounds. nih.gov | Analysis of derivatized amino alcohols. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, no separation needed. | Structural confirmation and purity analysis. |

| Fluorescence Assay | Formation of fluorescent diastereomeric complexes with distinct spectral properties for each enantiomer. nih.gov | High sensitivity, high-throughput screening capability. nih.gov | Rapid screening of asymmetric reactions. |

Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture of this compound is a critical step for obtaining stereochemically pure compounds. Several classical and modern resolution techniques are applicable.

Diastereomeric Salt Formation and Fractional Crystallization

A widely used and industrially scalable method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts.

(±)-Amine + (+)-Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

These diastereomeric salts have different physicochemical properties, most importantly, different solubilities in a given solvent. mdpi.com Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first. gavinpublishers.com This salt can then be isolated by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the free, enantiomerically enriched amino alcohol. The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving high resolution efficiency. nih.gov

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Key Features |

|---|---|---|

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, inexpensive, widely used for resolving basic compounds. gavinpublishers.com |

| (S,S)-Tartaric Acid | Chiral Dicarboxylic Acid | Enantiomer of (R,R)-form, allows for resolution of the opposite amine enantiomer. |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms stable salts, often provides good crystallinity. |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Enantiomer of the (1R)-form. |

| N-Acetyl-L-amino acids | Chiral Carboxylic Acids | Offer a range of structural diversity for optimizing resolution. gavinpublishers.com |

Chiral Chromatographic Separation (HPLC, GC, SFC)

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all applicable for the resolution of this compound. nih.gov

Chiral HPLC: This is the most common chromatographic method for chiral separations. The racemic amino alcohol is passed through a column packed with a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino alcohols due to their compatibility with polar mobile phases. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are also widely used and offer broad enantioselectivity. researchgate.net

Chiral GC: For GC separation, the amino alcohol typically requires derivatization to increase its volatility and improve chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride. The derivatized enantiomers are then separated on a CSP, often one based on cyclodextrin (B1172386) derivatives. gcms.cz

Chiral SFC: Supercritical Fluid Chromatography uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and higher efficiency compared to HPLC and is considered a "greener" alternative. Polysaccharide-based CSPs are highly effective in SFC for resolving a wide range of chiral compounds. nih.gov

Table 3: Example Chromatographic Systems for Chiral Amino Alcohol Separation

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Derivatization |

|---|---|---|---|

| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.com | Acetonitrile/Aqueous Buffer | Typically not required |

| HPLC | Polysaccharide (e.g., Cellulose Phenylcarbamate) researchgate.net | Hexane/Isopropanol | Not required |

| GC | Cyclodextrin Derivative gcms.cz | Helium (Carrier Gas) | Required (e.g., acylation) |

| SFC | Polysaccharide (e.g., Amylose Derivative) nih.gov | Supercritical CO₂/Methanol | Typically not required |

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other in a chemical reaction with a chiral catalyst or reagent, leading to an enantiomerically enriched unreacted starting material and an enantiomerically enriched product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the resolution of racemic alcohols and amines. researchgate.net For this compound, a common strategy is the enantioselective acylation of the alcohol or amine group catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) using an acyl donor like vinyl acetate. semanticscholar.orgmdpi.com One enantiomer is acylated at a much higher rate than the other. At approximately 50% conversion, the reaction is stopped, yielding a mixture of the unreacted amino alcohol (enriched in the slow-reacting enantiomer) and the acylated product (enriched in the fast-reacting enantiomer), which can then be separated. nih.gov Hydrolysis of racemic esters, the reverse reaction, is also a viable enzymatic strategy. researchgate.netsemanticscholar.org

Non-Enzymatic Kinetic Resolution: This approach utilizes chiral metal complexes or organocatalysts to achieve enantioselective transformations. researchgate.net While enzymatic methods are prevalent, non-enzymatic kinetic resolution offers a complementary set of tools, particularly for substrates that are not well-tolerated by enzymes. Various catalytic systems have been developed for the acylation or oxidation of racemic alcohols and amines with high enantioselectivity. researchgate.net

Assignment of Absolute Configuration

Once an enantiomer has been isolated, it is essential to determine its absolute three-dimensional arrangement of atoms, designated as either (R) or (S) at each stereocenter.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. nih.gov

To determine the absolute configuration, it is often necessary to incorporate an atom of known absolute configuration into the crystal structure. This can be achieved by preparing a crystalline salt of the purified enantiomer of this compound with a chiral acid whose absolute configuration is already known (e.g., (R,R)-tartaric acid). The known configuration of the acid serves as an internal reference, allowing for the unambiguous assignment of the configuration of the amino alcohol. Alternatively, the presence of heavier atoms in the structure can allow for the determination of absolute configuration through the analysis of anomalous dispersion effects. benthamopen.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R,R)-Tartaric Acid |

| (S,S)-Tartaric Acid |

| (1R)-(-)-10-Camphorsulfonic Acid |

| (1S)-(+)-10-Camphorsulfonic Acid |

| Acetonitrile |

| Carbon Dioxide |

| Helium |

| Hexane |

| Isopropanol |

| Methanol |

| Trifluoroacetic anhydride |

Chiroptical Spectroscopy (Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD))

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. medwinpublishers.com These techniques rely on the differential interaction of chiral compounds with left and right circularly polarized light. bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral molecule, an ORD spectrum typically shows a plain curve at wavelengths away from an absorption band. However, in the vicinity of an absorption maximum, the curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. bhu.ac.in The sign of the Cotton effect (positive or negative) is indicative of the absolute configuration of the enantiomer. Aliphatic amino acids, for instance, often display a Cotton effect around 215 nm. kud.ac.in

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.in A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity versus wavelength. CD spectra are characterized by positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks provide valuable information about the stereochemical environment of the chromophore. For aromatic amino acids, the CD spectrum can be sensitive to changes in the tertiary structure. bhu.ac.in

Due to a lack of specific experimental data for this compound, the following table presents hypothetical, yet representative, chiroptical data based on the expected behavior of similar amino alcohols.

| Spectroscopic Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Optical Rotatory Dispersion (ORD) | Cotton Effect (at ~220 nm) | Positive | Negative |

| Circular Dichroism (CD) | Molar Ellipticity [θ] (at ~220 nm) | Positive | Negative |

Chiral NMR Spectroscopy after Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, chiral NMR spectroscopy, often performed after derivatization with a chiral derivatizing agent (CDA), is an effective method for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.

The fundamental principle involves the reaction of the racemic or enantiomerically enriched amino alcohol with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their NMR spectra. One of the most commonly used CDAs for amines and alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. acs.orgillinois.edu

The reaction of (R)- and (S)-1-Amino-3-(3-fluorophenyl)propan-2-ol with a single enantiomer of a CDA, for example, (R)-MTPA chloride, would yield two diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers lead to variations in the magnetic shielding of nearby protons, resulting in separate signals in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess (ee).

While specific experimental data for the derivatization of this compound is not available, the table below illustrates the expected ¹H NMR chemical shift differences (Δδ) for a proton adjacent to the stereocenter after derivatization with (R)-Mosher's acid chloride, based on established principles.

| Diastereomer | Proton Analyzed | Hypothetical Chemical Shift (ppm) | Chemical Shift Difference (Δδ in ppm) |

| (R)-amine + (R)-CDA | H at C2 | 4.15 | \multirow{2}{*}{0.05} |

| (S)-amine + (R)-CDA | H at C2 | 4.20 |

Stereochemical Stability and Racemization Studies

The stereochemical stability of this compound is a crucial factor, particularly in pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), can compromise the efficacy and safety of a chiral drug.

For amino alcohols, racemization can potentially occur under certain conditions, such as elevated temperatures, extreme pH, or in the presence of specific catalysts. The mechanism of racemization would likely involve the deprotonation of the carbon atom bearing the hydroxyl group, followed by reprotonation from either face of the resulting planar intermediate. However, the C-O bond is generally stable, making this process energetically unfavorable under normal conditions.

Studies on analogous chiral amino alcohols, such as R-(-)-2-amino-1-butanol, have shown that racemization can be induced under specific catalytic conditions. For example, a Co/γ-Al2O3 catalyst has been found to be active in the racemization of this model compound at elevated temperatures and pressures. researchgate.net Such studies are essential for understanding the potential for racemization and for defining the conditions under which the stereochemical integrity of this compound can be maintained.

Without specific experimental studies on this compound, its stereochemical stability is expected to be high under standard storage and physiological conditions. However, exposure to harsh chemical environments or catalysts could potentially lead to a loss of enantiomeric purity.

Mechanistic Investigations of Reactions Involving 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 1-amino-3-arylpropan-2-ol scaffolds can be achieved through several strategic routes, with the choice of pathway often influencing yield, purity, and stereochemical control. The elucidation of the underlying mechanisms is key to process optimization. Two prevalent mechanistic pathways for analogous structures are the ring-opening of epoxides and the reduction of functionalized precursors.

Epoxide Ring-Opening Pathway: A common and direct route to 1-Amino-3-(3-fluorophenyl)propan-2-ol involves the nucleophilic ring-opening of a suitable epoxide precursor, such as 2-((3-fluorophenyl)methyl)oxirane (also known as 3-fluorophenyl glycidyl (B131873) ether). The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org

The key steps are:

Nucleophilic Attack: An ammonia (B1221849) source (e.g., aqueous ammonia or ammonia in an alcoholic solvent) acts as the nucleophile. The nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the terminal, less substituted carbon atom.

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the significant ring strain inherent in the three-membered ring. This ring strain is a major driving force for the reaction. libretexts.org This concerted step results in the formation of an alkoxide intermediate.

Protonation: The resulting alkoxide ion is a strong base and is subsequently protonated by a proton source in the reaction mixture (e.g., water or alcohol) to yield the final this compound product.

This SN2 mechanism leads to an inversion of stereochemistry at the site of attack. If a chiral epoxide is used, the stereochemistry of the product can be predicted accordingly.

Reduction of α-Functionalized Ketones or Nitro Alcohols: An alternative pathway involves the reduction of an α-amino ketone or a related precursor. For instance, the synthesis could start from a Baylis-Hillman adduct, leading to a nitro alcohol intermediate. rasayanjournal.co.in The subsequent reduction of the nitro group to an amine, often using reducing agents like iron in acetic acid, yields the final amino alcohol. rasayanjournal.co.in Another approach is the asymmetric reductive amination of α-hydroxy ketones, a reaction that can be effectively catalyzed by engineered enzymes like amine dehydrogenases (AmDHs). frontiersin.org This biocatalytic approach involves the formation of an imine intermediate from the ketone and ammonia, followed by a stereoselective reduction to the amine, driven by a cofactor such as NADH. mdpi.com

Studies of Functional Group Transformation Mechanisms

The bifunctional nature of this compound, containing both a primary amine and a secondary alcohol, allows for a variety of subsequent functional group transformations.

N-Functionalization (Amine Group): The primary amino group can readily undergo N-alkylation and N-acylation.

N-Alkylation: This typically proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another electrophile.

N-Acylation: The reaction with acyl chlorides or anhydrides occurs through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to form the corresponding amide.

O-Functionalization (Hydroxyl Group): The secondary hydroxyl group can be transformed into ethers or esters.

O-Alkylation (Williamson Ether Synthesis): This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction.

O-Acylation: Esterification can be achieved by reacting the alcohol with an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The mechanism is a nucleophilic acyl substitution.

Cyclization Reactions: The vicinal amino and hydroxyl groups can undergo intramolecular cyclization to form heterocyclic structures like oxazolidines. For example, reaction with an aldehyde or ketone can lead to the formation of an oxazolidine (B1195125) ring through the initial formation of a hemiaminal followed by dehydration. nih.gov

Understanding the Role of Catalysts and Reagents in Stereocontrol

Achieving high stereoselectivity is a paramount challenge in the synthesis of chiral amino alcohols like this compound. Catalysts and chiral reagents play a pivotal role in governing the stereochemical outcome of the reaction.

One of the most powerful methods for creating vicinal amino alcohols is the Sharpless Asymmetric Aminohydroxylation . diva-portal.org This reaction introduces both the amine and hydroxyl groups across a double bond in a stereospecific syn manner. organic-chemistry.org The mechanism involves an osmium tetroxide (OsO₄) catalyst in conjunction with a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine (B8771983).

The proposed catalytic cycle proceeds as follows: organic-chemistry.org

Catalyst Activation: The OsO₄ catalyst reacts with a nitrogen source (e.g., a chloramine (B81541) salt) to form a chiral imido-osmium(VIII) species.

Cycloaddition: This reactive intermediate undergoes a [3+2] cycloaddition with the alkene substrate (e.g., 3-fluoroallylbenzene). The chiral ligand directs the cycloaddition to one face of the alkene, establishing the stereochemistry.

Hydrolysis: The resulting osmium(VI) azaglycolate intermediate is hydrolyzed to release the chiral amino alcohol product and regenerate a reduced form of the osmium catalyst.

Re-oxidation: A stoichiometric oxidant in the reaction mixture re-oxidizes the catalyst back to its active Os(VIII) state, allowing the cycle to continue.

The choice of the chiral ligand (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) determines which enantiomer of the product is formed.

| Catalytic System | Typical Precursor | Key Mechanistic Feature | Stereochemical Outcome |

| Sharpless Aminohydroxylation | Alkene (e.g., 3-fluoroallylbenzene) | [3+2] Cycloaddition of chiral Os(VIII)=NR species | syn-Amino alcohol, enantioselective |

| Copper-Catalyzed Hydroamination | Enone or Enals | Enantioselective hydroamination via CuH intermediate | Regio- and enantioselective formation |

| Enzymatic (Amine Dehydrogenase) | α-Hydroxy Ketone | Asymmetric reductive amination of imine intermediate | Highly enantioselective (ee >99%) |

Other modern methods, such as copper-catalyzed asymmetric hydroamination and chromium-catalyzed cross-couplings, also rely on chiral ligands to create stereogenic centers with high fidelity. westlake.edu.cnnih.gov These catalysts form transient chiral metal-substrate complexes that lower the energy of the transition state for the formation of one enantiomer over the other.

Kinetic and Thermodynamic Analysis of Key Intermediates and Transition States

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published, analysis can be extrapolated from similar systems.

Thermodynamics: Synthetic routes like the ring-opening of epoxides are generally thermodynamically favorable. The high enthalpy of the strained three-membered ring (approximately 25 kcal/mol of ring strain) provides a strong driving force for the reaction, leading to a large negative Gibbs free energy change (ΔG). acs.org Reactions are typically exothermic (negative ΔH).

Kinetics: The rate of reaction is dependent on the activation energy (Ea) of the rate-determining step.

In the SN2 ring-opening of an epoxide, the rate is influenced by the nucleophilicity of the amine, the steric hindrance at the electrophilic carbons, and the solvent.

In catalytic reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. Kinetic studies in related catalytic systems often reveal the reaction order with respect to the substrate, catalyst, and other reagents, helping to identify the rate-determining step. For example, in many catalytic cycles, the product-releasing step or the catalyst regeneration step can be rate-limiting.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these reactions. It allows for the calculation of the energies of intermediates and transition states, providing a theoretical basis for understanding reaction kinetics and selectivity. mdpi.com

| Parameter | SN2 Epoxide Opening | Catalytic Asymmetric Aminohydroxylation |

| ΔG (Gibbs Free Energy) | Highly Negative (Favorable) | Negative (Favorable) |

| ΔH (Enthalpy) | Negative (Exothermic) | Negative (Exothermic) |

| Key Kinetic Factors | Nucleophile strength, Steric hindrance, Solvent | Catalyst loading, Ligand structure, Oxidant concentration |

| Rate-Determining Step | Nucleophilic attack on epoxide carbon | Often catalyst turnover or product release |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. These species are often transient and exist at very low concentrations, requiring specialized analytical techniques. nih.gov

In the synthesis of amino alcohols, key intermediates include:

Alkoxides: Formed immediately after the nucleophilic attack on an epoxide.

Metal-Substrate Complexes: In catalytic syntheses, the substrate binds to the metal center. An example is the osmium(VI) azaglycolate intermediate in the Sharpless aminohydroxylation. organic-chemistry.org This five-membered ring intermediate has been studied extensively to understand the origin of stereoselectivity.

Radical Intermediates: Some modern synthetic methods, like certain chromium-catalyzed couplings, proceed through radical mechanisms involving species such as α-amino radicals. westlake.edu.cn

Enzyme-Substrate Complexes: In biocatalysis, the substrate binds to the active site of the enzyme (e.g., an amine dehydrogenase) to form a complex where the chemical transformation occurs. osti.gov

Characterization Techniques:

Spectroscopic Methods: In-situ spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real-time and detect the buildup of intermediate species. rsc.org

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly powerful for detecting and characterizing charged intermediates in catalytic cycles. nih.gov

X-ray Absorption Spectroscopy (XAS): This technique can provide information about the oxidation state and coordination environment of a metal catalyst during the reaction, helping to characterize the structure of the active catalytic species. rsc.org

By identifying these fleeting species, chemists can gain a complete picture of the reaction pathway, enabling the rational design of more efficient and selective synthetic methods.

Computational and Theoretical Studies of 1 Amino 3 3 Fluorophenyl Propan 2 Ol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 1-Amino-3-(3-fluorophenyl)propan-2-ol is not static; it exists as an ensemble of different conformations. Conformational analysis and molecular dynamics simulations are powerful tools to explore these structures and their relative stabilities.

Gas-Phase and Solution-Phase Conformations

In the solution phase, the conformational landscape can be significantly different. The presence of a solvent introduces intermolecular interactions that can stabilize or destabilize certain conformations. For instance, in a polar solvent like water, conformations that expose the polar amino and hydroxyl groups to the solvent may be favored. Molecular dynamics simulations can model the dynamic behavior of the molecule in a solvent box, providing insights into the predominant solution-phase conformations and the timescale of conformational changes.

Table 1: Hypothetical Relative Energies of Gas-Phase Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.0 |

| B | 180° | 1.2 |

| C | -60° | 0.8 |

Note: This table is illustrative and represents the type of data generated from conformational analysis. The values are not based on experimental data for this specific compound.

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding plays a critical role in determining the preferred conformations of this compound. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the amino group and the fluorine atom can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, or potentially the fluorine atom, can lead to a more compact, cyclic-like conformation. The strength of these interactions depends on the geometry of the molecule and the distance between the donor and acceptor atoms. nih.gov Such bonding can have a profound effect on the physicochemical properties of the molecule. nih.gov

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a deeper understanding of the electronic properties of this compound. researchgate.net These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distribution, and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This table is illustrative and represents the type of data generated from FMO analysis. The values are not based on experimental data for this specific compound.

Electrostatic Potential Surface (EPS) Mapping